1-Ethyl-1-methylpyrrolidinium bromide

Thermal Stability Ionic Liquids Phase Behavior

Zn/Br redox flow battery researchers face persistent zinc dendrite formation and capacity fade. Blind substitution of bromine-sequestering agents (BSAs) without benchmarked performance data risks compromised coulombic efficiency and electrolyte incompatibility. 1-Ethyl-1-methylpyrrolidinium bromide is the conventional reference BSA for this application: • Increases discharge capacity by 35.77% and current efficiency by 16.65% vs. pristine electrolyte (Kim et al., 2019). • Forms an electrostatic shield around zinc protrusions, promoting uniform deposition and mitigating dendrite-induced capacity fade. • Also serves as a precursor for synthesizing functional ionic liquids (e.g., 1-ethyl-1-methylpyrrolidinium lactate, tribromide) and as a co-catalyst in CO₂-epoxide cycloaddition. Supplied with full Certificate of Analysis; ambient-temperature shipping for standard research quantities.

Molecular Formula C7H16BrN
Molecular Weight 194.11 g/mol
CAS No. 69227-51-6
Cat. No. B1360189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylpyrrolidinium bromide
CAS69227-51-6
Molecular FormulaC7H16BrN
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCC1)C.[Br-]
InChIInChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyKHJQQUGSPDBDRM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-methylpyrrolidinium Bromide: Product Overview


1-Ethyl-1-methylpyrrolidinium bromide (CAS 69227-51-6) is a quaternary ammonium ionic liquid with molecular formula C₇H₁₆BrN and molecular weight 194.11 g/mol [1]. It exists as a white to light yellow crystalline powder with a decomposition melting point of 307 °C and is soluble in water . This compound is conventionally employed as a bromine-sequestering agent (BSA) in zinc/bromine redox flow batteries and serves as a precursor for synthesizing other functional ionic liquids .

Workflow Zinc/bromine redox flow battery research
Selection Bromine-sequestering agent for electrolyte formulations
Use Context Precursor for functional ionic liquid synthesis

1-Ethyl-1-methylpyrrolidinium Bromide: Substitution Risks Without Validation


Ionic liquids (ILs) are not generic commodities; their physicochemical and electrochemical properties are exquisitely sensitive to cation structure, alkyl chain length, and anion identity [1]. Even within the pyrrolidinium class, extending the N-alkyl chain from ethyl to butyl dramatically alters thermal stability and phase behavior, while switching the cation core from pyrrolidinium to imidazolium or piperidinium changes electrochemical window, conductivity, and interactions with redox-active species [2]. In zinc/bromine flow batteries, the choice of bromine-sequestering agent directly impacts zinc dendrite formation, coulombic efficiency, and overall system cost [3]. Blind substitution without head-to-head performance data risks compromised battery efficiency, altered deposit morphology, or incompatibility with existing electrolyte formulations.

Cation core mismatch
Pyrrolidinium vs. imidazolium or piperidinium cores alter electrochemical window and conductivity.
Alkyl chain length sensitivity
Ethyl to butyl extension shifts thermal stability and phase behavior significantly.
Anion identity affects performance
Bromide replacement may impact zinc dendrite suppression and coulombic efficiency.

1-Ethyl-1-methylpyrrolidinium Bromide: Differentiation from Closest Analogs


Thermal Stability Advantage Over N-Butyl Analog

1-Ethyl-1-methylpyrrolidinium bromide exhibits a decomposition point of 307 °C, indicative of high thermal robustness . In contrast, its longer-chain homolog 1-butyl-1-methylpyrrolidinium bromide melts at a significantly lower temperature of 214 °C (literature value) . The 93 °C difference in the thermal event (decomposition vs. melting) highlights that the ethyl-substituted pyrrolidinium salt remains solid and resists thermal degradation to a far greater extent than the butyl-substituted analog.

Thermal stability
Data to verify
307 °C (dec.) vs. 214 °C (m.p., butyl analog)
Reported higher thermal resistance
Supports thermal stability screening for high-temperature electrolyte applications.
Vendor data; cross-study validation recommended.
Thermal Stability Ionic Liquids Phase Behavior

Electrochemical Efficiency Gains in Zinc/Bromine Flow Batteries

In a zinc/bromine flow battery half-cell study, the addition of 1-ethyl-1-methylpyrrolidinium bromide as a bromine-complexing agent (BCA) increased overall discharge capacities by 35.77% and improved current efficiency by 16.65% compared to the pristine electrolyte without any BCA [1]. The BCA forms an electrostatic shield around zinc dendrites, promoting uniform zinc deposition and suppressing dendrite growth, which directly translates to higher capacity retention and efficiency [1].

Capacity & efficiency
Head-to-head
+35.77% discharge capacity +16.65% current efficiency
Supports flow battery performance optimization research.
Half-cell study vs. pristine electrolyte (Kim et al. 2019).
Redox Flow Battery Bromine Complexing Agent Electrochemical Efficiency

Baseline Reference for Bromine-Sequestering Agent Evaluation in Zinc/Bromine Flow Batteries

1-Ethyl-1-methylpyrrolidinium bromide ([C₂MPyrr]Br) serves as the conventional benchmark bromine-sequestering agent (BSA) in zinc/bromine redox flow battery research [1]. A 2016 study assessed six alternative ionic liquids (including 1-ethyl-1-methylpiperidinium, 1-ethyl-1-methylimidazolium, and various pyridinium bromides) specifically *against* [C₂MPyrr]Br to evaluate their suitability as alternative BSAs [1]. While some alternatives showed improved zinc half-cell performance metrics, [C₂MPyrr]Br remained the reference standard due to its established performance and widespread use [2].

Benchmark reference
Context-dependent
Conventional BSA reference in Zn/Br flow battery research
Supports cross-study comparability for novel BSA screening.
Designation from multiple comparative studies.
Reference Standard Bromine-Sequestering Agent Zinc/Bromine Flow Battery

Precursor for Task-Specific Ionic Liquids and CO₂ Cycloaddition Co-catalyst

1-Ethyl-1-methylpyrrolidinium bromide can be utilized as a co-catalyst in the cycloaddition of CO₂ with various epoxides to form cyclic carbonates, in conjunction with a nona-vacant Keggin-type tricarbonyl rhenium derivative catalyst . This application demonstrates its utility beyond flow batteries; the compound serves as a versatile precursor for synthesizing functional ionic liquids such as 1-ethyl-1-methylpyrrolidinium lactate (a solvent for alkene/alkane separation) and 1-ethyl-1-methylpyrrolidinium tribromide . In contrast, simple inorganic bromide salts (e.g., NaBr, KBr) lack the quaternary ammonium structure that enables this catalytic and precursor functionality.

Precursor versatility
Class-level
Precursor to [C₂MPyrr][Lactate] and [C₂MPyrr][Br₃]; CO₂ cycloaddition co-catalyst
Supports synthetic versatility research for functional ionic liquids.
Qualitative functional differentiation from inorganic salts.
CO₂ Fixation Cyclic Carbonates Ionic Liquid Precursor

1-Ethyl-1-methylpyrrolidinium Bromide: Optimal Application Scenarios


Dendrite Suppression and Efficiency Enhancement in Zinc/Bromine Flow Batteries

Add 1-ethyl-1-methylpyrrolidinium bromide to the zinc/bromine flow battery electrolyte as a bromine-sequestering agent. As demonstrated by Kim et al. (2019), its inclusion increases discharge capacity by 35.77% and current efficiency by 16.65% compared to pristine electrolyte [1]. The compound forms an electrostatic shield around zinc dendrites, promoting uniform zinc deposition and mitigating dendrite-induced capacity fade [1].

Benchmark Reference for Novel Bromine-Sequestering Agent Evaluation in Flow Batteries

Employ 1-ethyl-1-methylpyrrolidinium bromide as the conventional reference standard when screening alternative ionic liquids for bromine-sequestering applications in zinc/bromine redox flow batteries [2]. Its well-documented electrochemical performance provides a consistent baseline for comparing new compounds' half-cell charge/discharge behavior, impedance characteristics, and cost-effectiveness [2].

Task-Specific Ionic Liquid Synthesis and CO₂ Cycloaddition Co-catalysis

Use 1-ethyl-1-methylpyrrolidinium bromide as a starting material to prepare 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for hex-1-ene/hexane separation, or 1-ethyl-1-methylpyrrolidinium tribromide . It can also function as a co-catalyst in the cycloaddition of CO₂ with epoxides to yield cyclic carbonates when paired with a rhenium-based catalyst .

Application
Selection Property
Validation Focus
Zn/Br flow battery dendrite suppression research
Bromine-complexing additive performance
Capacity retention and zinc deposition morphology
Novel BSA benchmark evaluation
Established electrochemical reference data
Half-cell charge/discharge and impedance comparability
Functional ionic liquid synthesis & CO₂ fixation
Quaternary ammonium precursor reactivity
Anion metathesis and co-catalytic activity screening

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